

Measuring Bruton's Tyrosine Kinase Activity In Vitro: A Detailed Protocol

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Compound of Interest

Compound Name: Butrin

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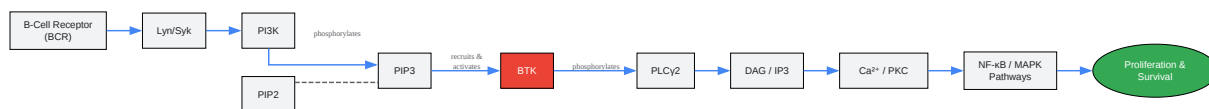
Introduction

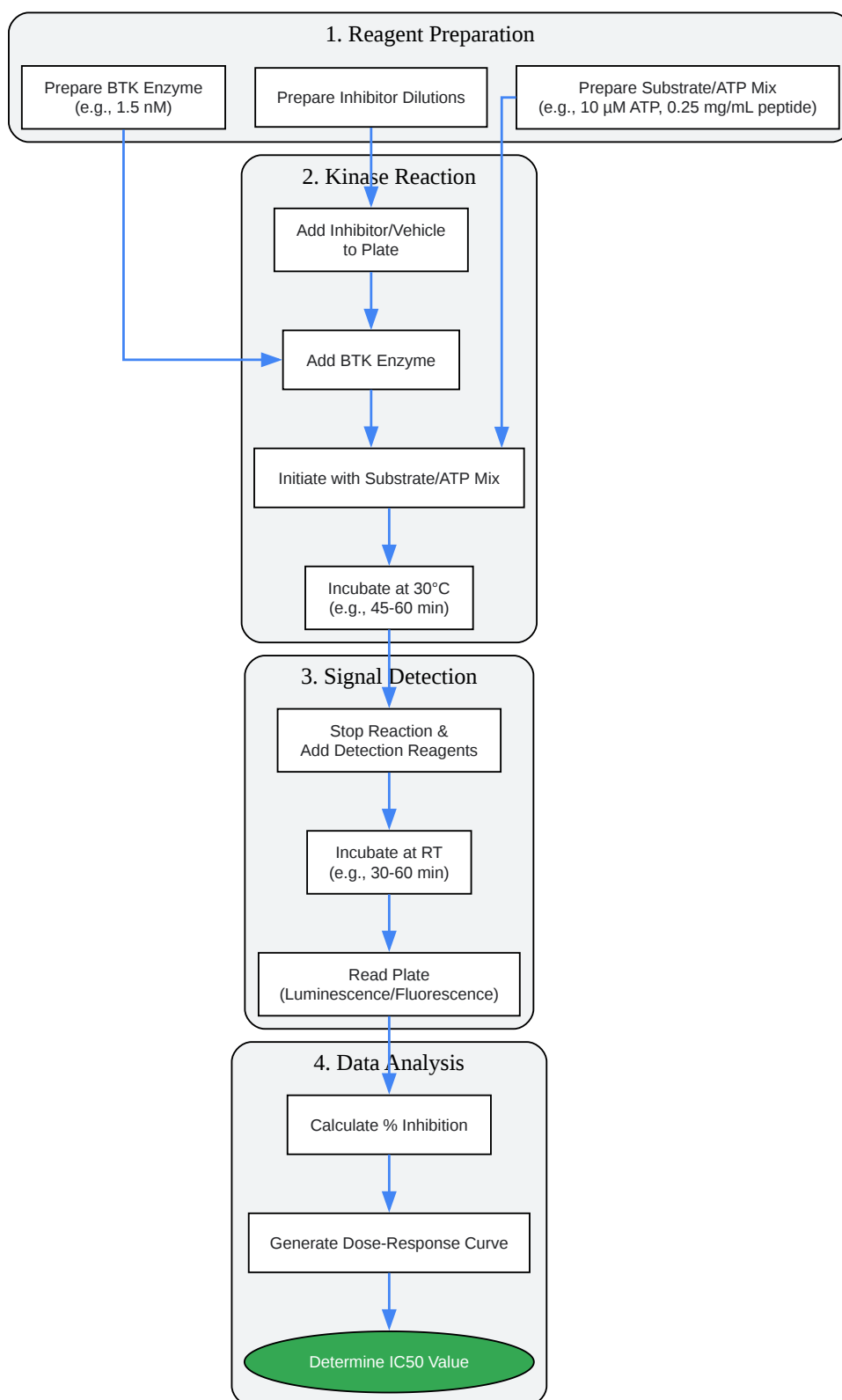
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial component of the B-cell receptor (BCR) signaling pathway.^{[1][2][3][4]} Its activation plays a significant role in B-cell proliferation, differentiation, and survival.^{[1][2][3][4]} Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prominent target for therapeutic intervention.^{[4][5]} This document provides detailed protocols for measuring BTK activity in vitro, a critical step in the discovery and characterization of novel BTK inhibitors.

The following sections outline the principles behind common in vitro BTK activity assays, provide step-by-step experimental protocols, and present key quantitative data for assay setup and comparison of inhibitor potencies.

BTK Signaling Pathway

BTK is a key mediator in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates downstream targets, ultimately leading to cellular responses such as proliferation and survival.





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